(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorobenzo[d]thiazole, piperazine, and thiophene moieties, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride under basic conditions to form the fluorobenzo[d]thiazole ring.
Piperazine Derivatization: The fluorobenzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the piperazine derivative.
Thiophene Attachment: Finally, the piperazine derivative is coupled with a thiophene carboxylic acid or its derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized piperazine or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a methyl group instead of fluorine.
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJDQTYTQIXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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